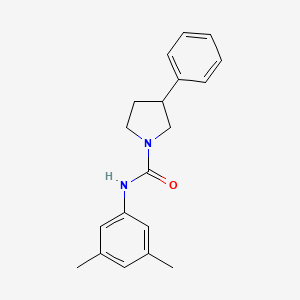

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrrolidine carboxamides and is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3,5-dimethylphenyl group

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-14-10-15(2)12-18(11-14)20-19(22)21-9-8-17(13-21)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFRCGHSTMPELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.

Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

- N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

- N-(3,5-dimethylphenyl)-2-phenylpyrrolidine-1-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Biological Activity

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carboxamide group and aromatic moieties. The presence of the 3,5-dimethylphenyl group enhances its binding affinity to various biological targets, which is critical for its pharmacological activities.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is believed to act as an inhibitor in inflammatory pathways, potentially modulating the activity of enzymes involved in these processes. The structural characteristics allow it to effectively bind to these targets, leading to various biological effects.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties. A study demonstrated that compounds with similar structural features showed enhanced antifungal activity when electronegative substituents were present on the phenyl moiety. This suggests that the compound may also benefit from similar modifications for improved efficacy against fungal pathogens .

Cytotoxicity

Cytotoxicity studies have been conducted on derivatives of this compound against various cell lines, including NIH/3T3. The IC50 values for some synthesized derivatives were reported as follows:

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin (control) | >1000 |

These results indicate a favorable profile for selective cytotoxicity against cancer cells while minimizing effects on normal cells .

Case Studies and Synthesis

In several studies, this compound has been synthesized and evaluated for its biological activity. For instance, modifications at the para position of the phenyl group significantly influenced biological outcomes, particularly in antifungal assays. The lipophilicity of these compounds was also highlighted as a key factor affecting their ability to permeate cellular membranes and reach targets effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has shown that variations in substituents on the aromatic rings can lead to substantial differences in biological activity. Compounds with higher lipophilic character and electronegative atoms tended to demonstrate enhanced activity against fungal strains due to improved interaction with lipid membranes and target sites within the cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.